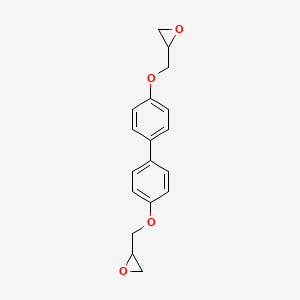

4,4'-Bis(2,3-epoxypropoxy)biphenyl

Description

The exact mass of the compound this compound is 298.12050905 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-5-15(19-9-17-11-21-17)6-2-13(1)14-3-7-16(8-4-14)20-10-18-12-22-18/h1-8,17-18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRVXYJWUUMVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947511 | |

| Record name | 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90837-23-3, 2461-46-3 | |

| Record name | YL 6121 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90837-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-[[1,1′-Biphenyl]-4,4′-diylbis(oxymethylene)]bis[oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2461-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(2,3-epoxypropoxy)biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(2,3-epoxypropoxy)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS number 2461-46-3 physicochemical data

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-bis(2,3-epoxypropoxy)biphenyl (CAS Number: 2461-46-3)

This guide provides a comprehensive overview of the physicochemical data, experimental protocols, and relevant workflows for this compound, a key component in advanced materials science and a compound of interest in drug development.

Physicochemical Data

The physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2461-46-3 | [1][2] |

| Molecular Formula | C₁₈H₁₈O₄ | [1][2] |

| Molecular Weight | 298.33 g/mol | [3][1] |

| Appearance | Colorless to pale yellow solid | [4] |

| Melting Point | 156 °C | [2] |

| Boiling Point | 473.6 °C at 760 mmHg | [2] |

| Density | 1.226 g/cm³ | [2] |

| Flash Point | 171.5 °C | [2] |

Table 2: Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | Sparingly soluble | [4] |

| LogP | 2.9 | [3] |

| pKa | Not applicable |

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are based on standard techniques for the analysis of epoxy resins.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and curing characteristics of the epoxy resin system.

Methodology:

-

A sample of this compound (5-10 mg) is accurately weighed into an aluminum DSC pan.

-

If studying a cured system, the sample is prepared by mixing with a stoichiometric amount of a curing agent (e.g., an amine) and curing under specified conditions.

-

The pan is hermetically sealed.

-

The sample is placed in the DSC instrument, with an empty sealed pan as a reference.

-

The sample is subjected to a controlled temperature program under a nitrogen atmosphere (e.g., 50 mL/min). A typical program involves heating from room temperature to a temperature above the expected glass transition or curing temperature at a constant rate (e.g., 10 °C/min).[5]

-

The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step change in the baseline, while curing reactions are observed as exothermic peaks.[6]

Thermal Analysis: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the compound.

Methodology:

-

A small sample (5-10 mg) of the cured or uncured material is placed in a TGA crucible.

-

The crucible is placed on a sensitive microbalance within the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).[5][7]

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve provides information on the onset of decomposition, the rate of weight loss, and the amount of residual char at high temperatures.[7]

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule and to monitor the curing process.

Methodology:

-

A small amount of the sample is prepared for analysis. For a solid, this can be done by grinding it with potassium bromide (KBr) and pressing it into a pellet, or by using an attenuated total reflectance (ATR) accessory.

-

The sample is placed in the FTIR spectrometer.

-

An infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[8]

-

The disappearance of the characteristic epoxide peak (around 915 cm⁻¹) and the appearance of hydroxyl groups can be used to monitor the progress of the curing reaction.[9][10]

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the molecule.

Methodology:

-

A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.[11]

-

The chemical shifts, integration of peaks, and coupling patterns provide detailed information about the arrangement of atoms within the molecule.[12][13]

Mandatory Visualizations

Synthesis Workflow

The industrial synthesis of this compound typically involves the reaction of 4,4'-biphenol with an excess of epichlorohydrin in the presence of a base.

Caption: Synthesis of this compound.

Experimental Workflow for Physicochemical Characterization

A general workflow for the comprehensive characterization of this compound is outlined below.

Caption: Physicochemical characterization workflow.

Crosslinking Mechanism

This compound acts as a crosslinker, reacting with curing agents to form a rigid polymer network.

Caption: Epoxy resin crosslinking mechanism.

References

- 1. This compound | 2461-46-3 | Benchchem [benchchem.com]

- 2. This compound | 2461-46-3 [chemicalbook.com]

- 3. This compound | C18H18O4 | CID 102824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. musechem.com [musechem.com]

- 5. mdpi.com [mdpi.com]

- 6. engineering.unt.edu [engineering.unt.edu]

- 7. mdpi.com [mdpi.com]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. Nature-Derived Epoxy Resin Monomers with Reduced Sensitizing Capacity—Isosorbide-Based Bis-Epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Thermal Properties of 4,4'-Bis(2,3-epoxypropoxy)biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties of the epoxy monomer 4,4'-Bis(2,3-epoxypropoxy)biphenyl, a key component in the formulation of high-performance thermosetting polymers. The biphenyl backbone of this monomer imparts significant thermal stability, making it a material of interest for applications in demanding environments. This document outlines the expected thermal behavior as characterized by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), details generalized experimental protocols for these analyses, and presents a logical workflow for characterization.

Core Thermal Characteristics

The thermal properties of uncured this compound are critical for understanding its processing window and the stability of the final cured material. While specific experimental data for the neat, uncured monomer is not extensively available in public literature, we can infer its characteristic thermal events based on structurally similar compounds and the general behavior of epoxy resins.

Data Presentation

The following table summarizes the anticipated thermal properties for this compound. These values are illustrative and based on data for analogous biphenyl epoxy compounds and general principles of thermal analysis of epoxy monomers. Actual experimental values may vary based on purity and specific analytical conditions.

| Thermal Property | Analytical Method | Expected Value/Range | Description |

| Melting Point (Tm) | DSC | ~100 - 110 °C | The temperature at which the crystalline solid monomer transitions to a liquid state. A related compound, 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl, has a reported melting point of 105°C.[1] |

| Onset Decomposition Temperature | TGA | > 300 °C | The temperature at which significant thermal degradation begins. Biphenyl-based epoxy resins are known for their enhanced thermal stability.[2] |

| Temperature at 5% Weight Loss (Td5%) | TGA | 320 - 350 °C | A common metric for thermal stability, indicating the temperature at which 5% of the material's mass has been lost due to decomposition. |

| Peak Decomposition Temperature | TGA | 350 - 400 °C | The temperature at which the maximum rate of decomposition occurs. |

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reproducible and comparable thermal analysis data. The following protocols are generalized for the characterization of epoxy monomers like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the material.

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A sample of 5-10 mg of the powdered monomer is accurately weighed into an inert crucible (typically alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically high-purity nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to an upper temperature limit sufficient to ensure complete decomposition (e.g., 600-800 °C). A linear heating rate of 10 °C/min is commonly employed.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperatures at specific weight loss percentages (e.g., Td5%, Td10%), and the temperature of the maximum rate of decomposition (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe any other thermal transitions such as glass transition (for amorphous phases) or curing exotherms when a curing agent is present.

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small sample (typically 2-5 mg) of the powdered monomer is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: A purge gas, typically dry nitrogen, is passed through the DSC cell at a flow rate of 20-50 mL/min.

-

Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the sample's prior thermal history.

-

First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above its expected melting point (e.g., 150 °C) at a controlled rate, typically 10 °C/min. This scan reveals the melting behavior of the as-received material.

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. This scan is useful for identifying the glass transition temperature (Tg) if the material can be quenched into an amorphous state.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting) and exothermic events. The melting point (Tm) is typically taken as the peak temperature of the melting endotherm, and the area under the peak is integrated to determine the enthalpy of fusion (ΔHm).

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive thermal characterization of an epoxy monomer such as this compound.

References

An In-depth Technical Guide to the Health and Safety Handling of 4,4'-Bis(2,3-epoxypropoxy)biphenyl

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with 4,4'-Bis(2,3-epoxypropoxy)biphenyl. It covers hazard identification, exposure controls, safe handling protocols, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] The key hazards associated with this compound are summarized in the table below.

Table 1: Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][3] |

| Skin Sensitization | 1 | May cause an allergic skin reaction.[1][3] |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[3] |

| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects.[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 1 | Causes damage to organs (CNS and blood effects - Oral).[3] |

| Specific Target Organ Toxicity (Single Exposure) | 2 | May cause damage to organs (Respiratory tract - Oral).[3] |

| Hazardous to the Aquatic Environment, Chronic | 2 | Toxic to aquatic life with long lasting effects.[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Synonyms | 4,4'-Biphenol diglycidyl ether, 2,2'-[(1,1'-Biphenyl)-4,4'-diyl]bis(oxymethylene)bisoxirane |

| CAS Number | 2461-46-3 |

| Molecular Formula | C18H18O4 |

| Molecular Weight | 298.33 g/mol |

| Appearance | Odorless yellowish-brown viscous liquid |

| Boiling Point | Decomposes |

| Melting Point | 46-54°F (approx. 8-12°C) |

| Flash Point | >200°F (>93°C) |

| Specific Gravity | 1.16 |

| Solubility in Water | Insoluble |

Toxicological Data

The following table summarizes available toxicological data. It is important to note that for some endpoints, data from the closely related and structurally similar compound Bisphenol A diglycidyl ether (BADGE) is often used for assessment.

Table 3: Summary of Toxicological Data

| Test | Species | Route | Result |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 15,000 mg/kg (for a similar epoxy resin)[1] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2000 mg/kg bw (for BADGE resin) |

| Skin Irritation | Rabbit | Dermal | Irritating (Based on OECD 404)[3] |

| Eye Irritation | Rabbit | Ocular | Causes serious eye irritation/damage[1][9] |

| Skin Sensitization | Mouse | Dermal | May cause an allergic skin reaction (LLNA)[10] |

| Mutagenicity | In vitro | - | Positive in some assays (e.g., Ames test) |

| Mutagenicity | In vivo | - | Negative in micronucleus tests |

| Carcinogenicity | - | - | Not classifiable as to its carcinogenicity to humans (Group 3) by IARC (for BADGE) |

| NOAEL (90-day study) | Rat | Oral | 50 mg/kg body weight/day (for BADGE)[11] |

| NOAEL (2-year study) | Rat (male) | Oral | 15 mg/kg body weight/day (for BADGE)[11] |

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies like OSHA or ACGIH. For similar epoxy resins, general recommendations for respiratory protection against vapors and aerosols should be followed.[9]

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls, administrative controls, and personal protective equipment should be implemented.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when heating or creating aerosols.[2]

-

Containment: Use closed systems whenever possible to minimize the release of vapors and aerosols.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[12]

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Safe Handling and Storage Procedures

-

Handling: Avoid all contact with skin and eyes.[3] Do not breathe vapors or mists.[3] Wash hands thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2] Keep containers tightly closed when not in use.

First Aid Measures

Table 4: First Aid Measures

| Exposure | Procedure |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If exposed or concerned, get medical advice/attention.[1][3] |

| Skin Contact | Remove contaminated clothing and wash all affected areas with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[1][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or a doctor if you feel unwell.[3][13] |

Spill and Waste Disposal Procedures

-

Spills: In case of a spill, remove all sources of ignition.[14] Use absorbent material to clean up the spill and place it in a sealed container for disposal.[14] Ventilate the area and wash the spill site after material pickup is complete.

-

Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the product to enter sewers or waterways.[15]

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for understanding the hazard profile of this chemical.

OECD 404: Acute Dermal Irritation/Corrosion

This test provides information on the health hazards likely to arise from a dermal application of the substance.

-

Principle: The test substance is applied in a single dose to a small area of the skin of an albino rabbit. Untreated skin serves as a control.

-

Procedure:

-

A small area of the rabbit's fur is clipped.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin and covered with a gauze patch.

-

The exposure period is typically 4 hours.

-

After exposure, the patch and any residual test substance are removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

-

Evaluation: The severity of skin reactions is scored. If the effects persist to the end of the observation period, the substance is considered an irritant.[4]

OECD 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit. The other eye remains untreated as a control.

-

Procedure:

-

The test substance is instilled into the lower eyelid of one eye.

-

The eyelids are held together for about one second.

-

The eye is examined at 1, 24, 48, and 72 hours after application.

-

The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

-

Evaluation: The scores are evaluated in conjunction with the nature and severity of the lesions and their reversibility.[9][15]

Ames Test (Bacterial Reverse Mutation Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

The treated bacteria are plated on a minimal agar medium that lacks histidine.

-

The plates are incubated for 48-72 hours.

-

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[1][2]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of mammals.

-

Principle: When an erythroblast develops into a polychromatic erythrocyte, its main nucleus is expelled. Any micronucleus (a small, separate nucleus containing chromosome fragments or whole chromosomes) that has formed due to genotoxic damage remains in the cytoplasm.

-

Procedure:

-

Animals (usually mice or rats) are exposed to the test substance via an appropriate route.

-

Bone marrow or peripheral blood is collected at specific time points after treatment.

-

The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined.

-

-

Evaluation: A significant increase in the frequency of micronucleated cells in the treated animals compared to the control group indicates genotoxicity.[16]

Local Lymph Node Assay (LLNA) for Skin Sensitization (OECD 429)

The LLNA is an in vivo method for identifying potential skin sensitizers.

-

Principle: Skin sensitizers induce the proliferation of lymphocytes in the lymph nodes draining the site of application.

-

Procedure:

-

The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.

-

On day 6, the mice are injected with a substance (historically radioactive thymidine, now often a non-radioactive alternative like BrdU) that is incorporated into the DNA of proliferating cells.

-

The draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured.

-

-

Evaluation: A stimulation index (SI) is calculated by comparing the proliferation in the treated groups to the vehicle control group. An SI of 1.6 or greater is typically considered a positive response, indicating that the substance is a skin sensitizer.[11][17]

Toxicological Mechanisms and Signaling Pathways

Skin Sensitization

Epoxy resins are known skin sensitizers.[18] The mechanism involves the haptenation of skin proteins by the reactive epoxy groups.

Genotoxicity

The suspected mutagenicity of this compound is likely due to the reaction of its epoxy groups with DNA, forming DNA adducts. This can lead to mutations if not repaired correctly.

Experimental Workflows

A typical laboratory workflow for handling and using this compound in a research setting should prioritize safety at every step.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 3. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. This compound | C18H18O4 | CID 102824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Use of the LLNA:BrdU-ELISA for Skin Sensitization Hazard Assessment | Springer Nature Experiments [experiments.springernature.com]

- 11. 4.6. Skin Sensitization Study (Local Lymph Node Assay) [bio-protocol.org]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 16. nucro-technics.com [nucro-technics.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Epoxy resin monomers with reduced skin sensitizing potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Curing Mechanisms of 4,4'-Bis(2,3-epoxypropoxy)biphenyl with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the curing mechanisms of the epoxy resin 4,4'-Bis(2,3-epoxypropoxy)biphenyl, a compound of interest in the development of high-performance polymers for various applications. While this compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of certain cancer cells, its primary industrial use is in the formation of epoxy resins for electronics, adhesives, and composites.[1] This document focuses on the chemical reactions and analytical techniques relevant to its polymerization with amine curing agents.

Introduction to Curing Mechanisms

The curing of this compound with amines is a polyaddition reaction that proceeds through the nucleophilic ring-opening of the epoxide groups by the amine. This process transforms the liquid resin and amine hardener into a rigid, three-dimensional crosslinked network. The reactivity and final properties of the cured material are highly dependent on the type of amine used, primarily categorized as aliphatic or aromatic.

The fundamental reaction involves the attack of the lone pair of electrons on the amine nitrogen to one of the carbon atoms of the oxirane ring, leading to the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group to form a tertiary amine and an additional hydroxyl group. These newly formed hydroxyl groups can further catalyze the epoxy-amine reaction, a phenomenon known as autocatalysis.

Quantitative Data Presentation

The curing kinetics of this compound with different amines can be quantitatively assessed using techniques such as Differential Scanning Calorimetry (DSC). The data below summarizes the kinetic parameters for the curing of this compound with the aromatic amine 4,4'-diaminodiphenylsulfone (DDS).

| Parameter | Symbol | Value | Unit |

| Activation Energy (n-th order) | Ea1 | 60.76 | kJ/mol |

| Activation Energy (autocatalytic) | Ea2 | 57.20 | kJ/mol |

| Pre-exponential Factor (n-th order) | A1 | 4.08 x 104 | min-1 |

| Pre-exponential Factor (autocatalytic) | A2 | 1.01 x 106 | min-1 |

Table 1: Kinetic parameters for the curing of this compound with 4,4'-diaminodiphenylsulfone (DDS) as determined by DSC analysis.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Curing Kinetics

DSC is a powerful thermoanalytical technique used to study the heat flow associated with chemical reactions as a function of temperature or time. For epoxy-amine curing, which is an exothermic process, DSC can be used to determine the total heat of reaction, the rate of reaction, and kinetic parameters such as activation energy.

Protocol for Non-isothermal DSC Analysis:

-

Sample Preparation: Accurately weigh stoichiometric amounts of this compound and the chosen amine curing agent into an aluminum DSC pan. The stoichiometric ratio is calculated based on the epoxy equivalent weight (EEW) of the resin and the active hydrogen equivalent weight (AHEW) of the amine. Thoroughly mix the components at a temperature that ensures homogeneity without initiating significant curing.

-

Instrument Setup:

-

Place the prepared sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the onset of the curing reaction (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature where the curing reaction is complete.

-

-

Data Analysis:

-

Integrate the area under the exothermic peak to determine the total heat of reaction (ΔHtotal).

-

The degree of conversion (α) at any given temperature can be calculated as the ratio of the partial heat of reaction at that temperature to the total heat of reaction.

-

Employ iso-conversional kinetic models (e.g., Kissinger, Flynn-Wall-Ozawa) to determine the activation energy (Ea) as a function of the degree of conversion.

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring

FTIR spectroscopy is a valuable tool for monitoring the progress of the curing reaction by tracking changes in the concentration of specific functional groups.

Protocol for FTIR Analysis:

-

Sample Preparation: Prepare a stoichiometric mixture of the epoxy resin and amine hardener. Apply a thin film of the mixture between two potassium bromide (KBr) plates or onto a suitable attenuated total reflectance (ATR) crystal.

-

Spectral Acquisition:

-

Record an initial FTIR spectrum at the start of the reaction (t=0).

-

Place the sample in a heated cell or on a heated stage at the desired curing temperature.

-

Acquire spectra at regular time intervals throughout the curing process.

-

-

Data Analysis:

-

Monitor the decrease in the absorbance of the epoxy group peak, typically around 915 cm-1.

-

Use a stable peak that does not change during the reaction, such as a C-H stretching peak from the aromatic rings, as an internal standard.

-

The degree of conversion of the epoxy groups can be calculated from the normalized peak areas.

-

Visualization of Curing Mechanisms and Workflows

Curing Reaction Pathway

The following diagram illustrates the general reaction mechanism for the curing of a diepoxide with a primary amine.

Caption: General reaction pathway for epoxy-amine curing.

Experimental Workflow for Curing Kinetics Analysis

The logical flow for determining the curing kinetics of the epoxy-amine system is depicted below.

Caption: Experimental workflow for kinetic analysis.

Discussion of Amine Reactivity

Aromatic vs. Aliphatic Amines:

-

Aromatic Amines (e.g., DDS): The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its nucleophilicity. Consequently, aromatic amines are less reactive than aliphatic amines and typically require elevated temperatures to achieve a reasonable curing rate. The resulting cured polymers often exhibit higher thermal stability and chemical resistance due to the rigid aromatic structures incorporated into the network.

-

Aliphatic Amines (e.g., Ethylenediamine): The electron pair on the nitrogen is localized, making them strong nucleophiles. Aliphatic amines are highly reactive and can cure epoxy resins at room temperature or with mild heating. The flexibility of the aliphatic chains can lead to polymers with higher toughness but generally lower thermal resistance compared to those cured with aromatic amines.

Conclusion

The curing of this compound with amines is a versatile process that can be tailored to achieve a wide range of material properties by selecting the appropriate amine curing agent and curing conditions. The protocols and data presented herein provide a foundation for researchers to investigate and optimize the curing of this epoxy resin for their specific applications, from advanced materials to potential therapeutic uses. The combination of DSC and FTIR provides a comprehensive understanding of the curing kinetics and reaction mechanism.

References

Application Notes: Polymerization of 4,4'-Bis(2,3-epoxypropoxy)biphenyl with Anhydride Hardeners

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the polymerization of 4,4'-Bis(2,3-epoxypropoxy)biphenyl epoxy resin using various anhydride hardeners. This system is known for producing thermosets with high thermal stability, excellent chemical resistance, and superior mechanical properties.

Introduction

This compound is a solid epoxy resin characterized by its rigid biphenyl backbone. This structure contributes to high glass transition temperatures (Tg) and enhanced thermal stability in the cured polymer network. Anhydride hardeners are a class of curing agents that react with epoxy groups, typically at elevated temperatures, to form a highly crosslinked polyester network.[1] This combination is ideal for applications demanding high performance, such as in advanced composites, high-temperature adhesives, and encapsulation for electronic components.[2] Compared to amine-cured systems, anhydride curing offers advantages like lower exotherm, reduced shrinkage, longer pot life, and excellent dielectric properties.[3]

Curing Chemistry and Reaction Mechanism

The curing of epoxy resins with anhydrides is a complex process that primarily involves two main reactions: esterification and etherification (homopolymerization). The reaction requires an initiator with an active hydrogen, such as a hydroxyl group, which can be present on the epoxy resin backbone, from trace moisture, or added as an accelerator (e.g., tertiary amines, imidazoles).[1]

The key steps are:

-

Initiation (Anhydride Ring-Opening): A hydroxyl group attacks the carbonyl carbon of the anhydride ring, opening it to form a monoester with a free carboxylic acid group.[1]

-

Esterification: The newly formed carboxylic acid group then reacts with an epoxy group (oxirane ring), generating a hydroxyl-ester and another hydroxyl group.[1]

-

Propagation: This new hydroxyl group can then react with another anhydride molecule, propagating the polymerization and leading to a dense three-dimensional polyester network.[1]

-

Etherification (Side Reaction): At higher temperatures, hydroxyl groups can also directly react with epoxy groups, leading to ether linkages (homopolymerization). This reaction consumes epoxy groups without the anhydride.[1]

Experimental Protocols

3.1. Materials & Equipment

-

Epoxy Resin: this compound (Solid, high purity). Epoxide Equivalent Weight (EEW) must be known.

-

Anhydride Hardeners: Nadic Methyl Anhydride (NMA), Phthalic Anhydride (PA), Methyl-tetrahydrophthalic Anhydride (MTHPA), etc. Anhydride Equivalent Weight (AEW) must be known.

-

Accelerator/Catalyst: 2-Ethyl-4-methyl-imidazole (2,4-EMI), Benzyldimethylamine (BDMA), or Tris(dimethylaminomethyl)phenol.

-

Equipment: High-precision balance, planetary mixer or mechanical stirrer with heating mantle, vacuum oven, aluminum molds, hot plate, and personal protective equipment (gloves, safety glasses, lab coat).

-

Analytical Instruments: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Dynamic Mechanical Analyzer (DMA), Universal Testing Machine.

3.2. Formulation Calculation

The amount of anhydride hardener is typically expressed in parts per hundred parts of resin (phr). The calculation is based on the stoichiometric ratio of anhydride groups to epoxy groups (A/E).[1]

Formula: phr (Hardener) = (AEW / EEW) * (A/E) * 100

-

AEW: Anhydride Equivalent Weight ( g/mol )

-

EEW: Epoxide Equivalent Weight ( g/mol )

-

A/E: Anhydride-to-Epoxide equivalent ratio.

Note: For optimal properties, the A/E ratio is often between 0.85 and 1.0 to account for the epoxy homopolymerization side reaction.[1] The ideal ratio should be determined experimentally.

3.3. General Experimental Workflow

The following workflow outlines the key steps from preparation to characterization of the cured polymer.

3.4. Detailed Protocol: Curing with Nadic Methyl Anhydride (NMA)

This protocol is a representative example. Temperatures and times should be optimized for the specific system.

-

Preparation:

-

Calculate the required amounts of epoxy resin, NMA, and accelerator (e.g., 1 phr of BDMA) using the formulation formula.

-

Preheat the solid this compound resin to a temperature above its melting point (e.g., 120-140°C) until it is a clear, manageable liquid.

-

Preheat the NMA hardener to ~60°C to reduce its viscosity.

-

-

Mixing:

-

In a suitable mixing vessel, add the preheated liquid epoxy resin.

-

Slowly add the NMA hardener to the resin while stirring mechanically at a moderate speed (e.g., 200 rpm) to avoid introducing excessive air.

-

Continue mixing at an elevated temperature (e.g., 90°C) for 10-15 minutes until the mixture is completely homogeneous.[1]

-

Add the accelerator (1 phr BDMA) and continue mixing for another 2-5 minutes.[1]

-

-

Degassing and Casting:

-

Place the mixture in a vacuum oven preheated to 80-90°C and apply a vacuum to remove any entrapped air bubbles. Degas until bubbling subsides.

-

Carefully pour the bubble-free mixture into molds that have been pre-treated with a release agent and preheated to the initial curing temperature.

-

-

Curing and Post-Curing:

-

A multi-stage cure cycle generally yields the best results by allowing for stress relaxation.[1]

-

Initial Cure: Place the molds in an oven at 120-130°C for 2 hours.[4]

-

Intermediate Cure: Increase the temperature to 150-160°C and hold for 2-4 hours.[4]

-

Post-Cure: For maximum crosslinking and Tg, increase the temperature to 180-200°C and hold for an additional 2-4 hours.[1]

-

Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

-

3.5. Characterization Protocols

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and assess the degree of cure. A typical method involves heating the sample from room temperature to ~250°C at a rate of 10°C/min.

-

Thermogravimetric Analysis (TGA): To evaluate thermal stability. The sample is heated in a nitrogen or air atmosphere from room temperature to ~700°C at a rate of 10-20°C/min to determine the onset of decomposition (Td) and char yield.[5]

-

Dynamic Mechanical Analysis (DMA): To measure viscoelastic properties, including storage modulus (E'), loss modulus (E''), and tan delta. The peak of the tan delta curve is often used to identify Tg. A typical scan is from room temperature to above Tg at a heating rate of 3-5°C/min and a fixed frequency (e.g., 1 Hz).[4]

-

Mechanical Testing: To determine properties like tensile strength, flexural strength, and modulus according to ASTM standards (e.g., ASTM D638 for tensile, ASTM D790 for flexural).

Data Presentation

While specific data for this compound is limited in readily available literature, the following tables present representative data for high-performance epoxy systems cured with anhydrides to provide a baseline for expected performance.

Table 1: Properties of Common Anhydride Hardeners

| Hardener | Abbreviation | Form at 25°C | AEW ( g/mol ) | Key Features |

|---|---|---|---|---|

| Nadic Methyl Anhydride | NMA | Liquid | 178 | High Tg, good thermal stability[5] |

| Phthalic Anhydride | PA | Solid | 148 | Low cost, good electrical properties |

| Methyl-tetrahydrophthalic Anhydride | MTHPA | Liquid | 166 | Long pot life, good mechanicals |

| Hexahydrophthalic Anhydride | HHPA | Solid | 154 | Excellent color stability, weather resistant[1] |

Table 2: Example Curing Schedules and Thermal Properties

| Epoxy System | Hardener (A/E) | Accelerator (phr) | Cure Schedule | Tg (°C) | Td at 5% loss (°C) |

|---|---|---|---|---|---|

| DGEBA | MNA (0.9) | 0.5 (2-MI) | 1h @ 130°C + 1h @ 180°C | ~165 | ~350[5] |

| TGDDM | MNA (1.0) | 1.0 (2,4-EMI) | 2h @ 130°C + 2h @ 160°C + 2h @ 190°C | 224 - 247 | ~324[4] |

| DGEBA | HHPA (0.85) | 1.0 (BDMA) | 2h @ 90°C + 4h @ 165°C | ~140-150 | N/A |

Note: DGEBA (Diglycidyl ether of bisphenol A) and TGDDM (Tetraglycidyl-diaminodiphenylmethane) are used as representative high-performance epoxy resins.

Table 3: Example Mechanical Properties

| Epoxy System | Hardener | Flexural Strength (MPa) | Flexural Modulus (GPa) | Tensile Strength (MPa) |

|---|---|---|---|---|

| DGEBA | NMA | ~120-145 | ~3.0-3.4 | ~70-85 |

| DGEBA | HHPA | ~110-130 | ~2.8-3.2 | ~65-80 |

Values are typical ranges and highly dependent on the exact formulation and cure cycle.

References

Application Notes: High-Performance Epoxy Resins Formulated with 4,4'-Bis(2,3-epoxypropoxy)biphenyl

Introduction

4,4'-Bis(2,3-epoxypropoxy)biphenyl, also known as 4,4′-Biphenol diglycidyl ether (BP-DGE), is a rigid-rod bifunctional epoxy resin monomer critical for formulating high-performance thermosetting polymers.[1][] Its unique molecular structure, characterized by a rigid biphenyl backbone, imparts exceptional properties to the cured epoxy system, surpassing those of conventional resins like Diglycidyl ether of bisphenol A (DGEBA).[][3] Epoxy resins based on BP-DGE are sought after for demanding applications in the aerospace, automotive, marine, and electronics industries where superior thermal stability, mechanical strength, and chemical resistance are paramount.[1][]

The biphenyl group's rigidity enhances the mechanical strength and thermal stability of the final polymer.[1] Furthermore, the ordered structure of biphenyl units can lead to the formation of liquid crystalline phases, which improves the polymer network's organization and can enhance properties such as thermal conductivity.[1] This document provides detailed application notes and protocols for researchers and scientists working on the formulation and characterization of high-performance epoxy resins using BP-DGE.

Key Advantages of BP-DGE Formulations

-

Enhanced Thermal Stability : The rigid biphenyl structure restricts thermal motion, leading to a higher glass transition temperature (Tg) and superior thermal performance compared to more flexible DGEBA-based systems.[]

-

Superior Mechanical Properties : The inherent stiffness of the BP-DGE molecule contributes to higher tensile strength and modulus in the cured resin.[1]

-

Excellent Chemical Resistance : The stable biphenyl backbone provides robust resistance against various chemicals and solvents.[1][4]

-

Low Dielectric Constant : The regular arrangement of biphenyl mesogens can reduce dipole polarization, making BP-DGE suitable for electronic components and encapsulation materials where low dielectric properties are beneficial.[1][]

Comparative Data of Epoxy Resin Systems

The selection of the epoxy monomer and the curing agent is crucial in determining the final properties of the thermoset. The following tables summarize the properties of BP-DGE and compare its performance with the widely used DGEBA resin.

Table 1: Physicochemical Properties of BP-DGE

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane | [5] |

| CAS Number | 2461-46-3 | [6] |

| Molecular Formula | C18H18O4 | [5] |

| Molecular Weight | 298.3 g/mol | [5] |

| Appearance | White to off-white solid | N/A |

| Epoxy Equivalent Weight (EEW) | ~149 g/eq | Calculated |

| Density | 1.226 g/cm³ | [] |

| Boiling Point | 473.6°C at 760 mmHg |[] |

Table 2: Performance Comparison: BP-DGE vs. DGEBA

| Property | BP-DGE based system | DGEBA based system | Improvement Rationale |

|---|---|---|---|

| Glass Transition Temp. (Tg) | Higher (e.g., >160°C)[][7] | Lower (e.g., ~120°C with aliphatic amines)[8] | The rigid biphenyl backbone in BP-DGE restricts segmental motion.[1] |

| Thermal Stability (TGA) | Higher decomposition temperature | Lower decomposition temperature | The stable aromatic structure of BP-DGE enhances thermal resistance.[] |

| Mechanical Strength | Higher modulus and strength | Standard | The rigid molecular structure contributes to a stiffer polymer network.[1] |

| Viscosity (uncured) | Higher (often solid at RT) | Lower (typically liquid at RT) | The rigid, symmetric structure of BP-DGE promotes crystallinity. |

| UV Resistance | Moderate | Poor (prone to yellowing) | Aromatic ether linkages in both are susceptible to UV degradation, but cycloaliphatic epoxies offer superior UV resistance.[4] |

Experimental Protocols

Protocol 1: General Formulation and Curing of BP-DGE Epoxy Resin

This protocol describes the general procedure for preparing and curing a BP-DGE-based epoxy system with an amine curing agent.

1. Materials and Equipment:

-

This compound (BP-DGE) resin

-

Curing agent (e.g., 4,4'-Diaminodiphenyl sulfone (DDS) for high-temperature applications)[9][10]

-

Heating mantle with magnetic stirring or mechanical stirrer

-

High-precision analytical balance

-

Beakers, spatulas

-

Vacuum oven

-

Molds (e.g., silicone or aluminum)

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

2. Stoichiometry Calculation: The stoichiometric amount of curing agent is calculated to ensure a complete reaction. The parts by weight of hardener per hundred parts of resin (phr) are determined using their equivalent weights.[11]

Formula: phr = (Amine Hydrogen Equivalent Weight (AHEW) / Epoxy Equivalent Weight (EEW)) * 100

Example:

-

BP-DGE EEW ≈ 149 g/eq

-

DDS AHEW = 62 g/eq[9]

-

phr (DDS) = (62 / 149) * 100 ≈ 41.6 Therefore, 41.6g of DDS is needed for every 100g of BP-DGE resin.

3. Formulation Procedure:

-

Preheat the BP-DGE resin in an oven or on a hot plate to a temperature sufficient to melt it and reduce its viscosity (e.g., 120-140°C).

-

Weigh the required amount of molten BP-DGE resin into a beaker.

-

Weigh the calculated stoichiometric amount of the curing agent (e.g., DDS).

-

Slowly add the curing agent to the molten epoxy resin while stirring continuously until the curing agent is fully dissolved and the mixture is homogeneous.

-

Degas the mixture in a vacuum oven for 10-20 minutes at a temperature above the melting point of the components to remove any entrapped air bubbles.

-

Pour the clear, bubble-free mixture into preheated molds.

4. Curing Schedule: The curing schedule is critical for developing optimal properties. A multi-stage curing process is often employed for high-performance systems.[12]

-

Initial Cure: Place the molds in an oven at 150°C for 1-2 hours.[12]

-

Intermediate Cure: Increase the temperature to 175-180°C and hold for 2 hours.[12]

-

Post-Cure: Finally, increase the temperature to 200°C for an additional 2-3 hours to complete the cross-linking reaction and maximize the glass transition temperature.[12]

-

Allow the cured samples to cool down slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

Caption: Workflow for the formulation and curing of BP-DGE epoxy thermosets.

Protocol 2: Thermal Characterization

Thermal analysis is essential to verify the performance of the cured epoxy resin.

1. Differential Scanning Calorimetry (DSC):

-

Objective: To determine the glass transition temperature (Tg).

-

Procedure:

-

Prepare a small sample (5-10 mg) of the cured epoxy resin.

-

Place the sample in an aluminum DSC pan and seal it. Place an empty sealed pan in the reference position.

-

Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The Tg is identified as the midpoint of the step change in the heat flow curve.[10]

-

2. Thermogravimetric Analysis (TGA):

-

Objective: To evaluate thermal stability and decomposition temperature.

-

Procedure:

-

Place a small sample (10-15 mg) of the cured epoxy in a TGA pan.

-

Heat the sample from room temperature to a high temperature (e.g., 700°C) at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

-

Record the weight loss as a function of temperature. The onset of decomposition (Td) is often reported as the temperature at which 5% weight loss occurs.[13]

-

3. Dynamic Mechanical Analysis (DMA):

-

Objective: To measure thermomechanical properties such as storage modulus (E'), loss modulus (E''), and tan delta (δ). The peak of the tan δ curve is often used as an indicator of Tg.

-

Procedure:

-

Prepare a rectangular specimen of the cured resin with precise dimensions (e.g., 15 mm x 5 mm x 2 mm).[13]

-

Mount the specimen in the DMA instrument using a suitable clamp (e.g., single cantilever or three-point bending).[13]

-

Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from ambient to above the Tg (e.g., 250°C) at a controlled rate (e.g., 3-5°C/min).[13]

-

The storage modulus, loss modulus, and tan delta are recorded as a function of temperature.

-

Caption: Relationship between BP-DGE's molecular structure and its properties.

Applications

The outstanding properties of BP-DGE-based epoxy resins make them ideal for a range of high-performance applications:

-

Aerospace Composites : Used in manufacturing lightweight, high-strength structural components for aircraft and spacecraft that must withstand extreme temperatures.[]

-

Electronic Encapsulation : Their low dielectric properties and high thermal stability are crucial for protecting sensitive electronic components like integrated circuits and semiconductors.[]

-

Structural Adhesives : Provide exceptional bonding strength for materials like metals and composites, especially in high-temperature environments.[]

-

High-Performance Coatings : Formulate durable coatings with excellent resistance to corrosion and chemicals for industrial equipment, pipelines, and marine applications.[]

References

- 1. This compound | 2461-46-3 | Benchchem [benchchem.com]

- 3. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 4. fabervanderende.com [fabervanderende.com]

- 5. This compound | C18H18O4 | CID 102824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. threebond.co.jp [threebond.co.jp]

- 9. daryatamin.com [daryatamin.com]

- 10. ijert.org [ijert.org]

- 11. old.westlakeepoxy.com [old.westlakeepoxy.com]

- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 13. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4,4'-Bis(2,3-epoxypropoxy)biphenyl in Electronic Packaging Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Bis(2,3-epoxypropoxy)biphenyl, a high-performance epoxy resin, in the formulation of electronic packaging materials. This document details its superior properties, presents comparative data, and offers detailed experimental protocols for its characterization and application.

Introduction

This compound is a solid, bifunctional epoxy resin distinguished by its rigid biphenyl backbone. This molecular structure imparts exceptional thermal stability, mechanical strength, and low dielectric properties to cured epoxy systems, making it an ideal candidate for advanced electronic packaging applications where performance and reliability are critical. Its use addresses the increasing demands for materials that can withstand higher operating temperatures, offer better signal integrity, and provide robust protection for sensitive electronic components. The rigid structure of this biphenyl epoxy resin contributes to a higher glass transition temperature (Tg) and a lower coefficient of thermal expansion (CTE) compared to conventional epoxy resins like diglycidyl ether of bisphenol A (DGEBA).

Key Properties and Advantages

The incorporation of this compound into electronic packaging formulations offers several distinct advantages:

-

High Thermal Stability: The rigid biphenyl structure restricts thermal motion, leading to excellent retention of mechanical properties at elevated temperatures.

-

Enhanced Mechanical Properties: The inherent rigidity of the polymer backbone contributes to high flexural strength and modulus, crucial for the structural integrity of electronic packages.

-

Low Dielectric Constant and Dissipation Factor: The symmetric and non-polar nature of the biphenyl group helps in achieving low dielectric constant (Dk) and dissipation factor (Df), which is essential for high-frequency applications to minimize signal delay and loss.[1]

-

Good Adhesion: Like other epoxy resins, it exhibits strong adhesion to a variety of substrates used in electronic assemblies, including copper, silicon, and glass fibers.

-

Chemical Resistance: The highly cross-linked network formed upon curing provides excellent resistance to a wide range of chemicals and solvents.

Data Presentation: Thermal, Mechanical, and Dielectric Properties

The following tables summarize the key performance characteristics of this compound-based epoxy systems. For comparative purposes, data for a standard DGEBA-based system is also included where available.

Table 1: Thermal Properties of Cured Epoxy Resins

| Property | This compound System | DGEBA System | Test Method |

| Glass Transition Temperature (Tg) | > 250 °C (with DDM)[2] | 189 °C (with DDM)[2] | DMA |

| 5% Weight Loss Temperature (Td5) | 425 °C (with AroCy B10, anisotropic 2:1)[1] | 380 °C (with AroCy B10, 1:1)[1] | TGA |

| Residual Weight at 800 °C (in N2) | 35% (with AroCy B10, anisotropic 2:1)[1] | 25% (with AroCy B10, 1:1)[1] | TGA |

| Coefficient of Thermal Expansion (CTE) | 66 ppm/°C (with DDM)[2] | 72 ppm/°C (with DDM)[2] | TMA |

Table 2: Mechanical Properties of Cured Epoxy Resins

| Property | This compound System | DGEBA System | Test Method |

| Flexural Strength | 95.55 - 152.36 MPa (with DDM)[3] | ~90 MPa | ISO 178 |

| Flexural Modulus | 1.71 - 2.65 GPa (with DDM)[3] | ~3.5 GPa | ISO 178 |

Table 3: Dielectric Properties of Cured Epoxy Resins at Room Temperature

| Property | This compound System | DGEBA System | Test Method |

| Dielectric Constant (Dk) at 1 MHz | 2.54 (with TFSAEy/DDM)[3] | 3.52 (with DDM)[3] | ASTM D150 |

| Dissipation Factor (Df) at 1 MHz | 0.025 (with TFSAEy/DDM)[3] | 0.038 (with DDM)[3] | ASTM D150 |

| Dielectric Constant (Dk) at 10 GHz | 2.72 (with BPAF) | 3.40 (with DDM) | ASTM D150 |

| Dissipation Factor (Df) at 10 GHz | 0.038 (with BPAF) | 0.044 (with DDM) | ASTM D150 |

Experimental Protocols

Preparation of a Biphenyl Epoxy-Based Laminate for Electronic Packaging

This protocol describes the fabrication of a glass fiber-reinforced laminate suitable for printed circuit board (PCB) applications.

Materials:

-

This compound resin

-

Curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)

-

Solvent (e.g., a mixture of methyl ethyl ketone (MEK) and acetone)

-

Woven glass fiber cloth

-

Copper foil

Procedure:

-

Varnish Preparation:

-

Dissolve the this compound resin and the stoichiometric amount of DDM in the solvent mixture to achieve a solids content of 50-60 wt%.

-

Stir the mixture at room temperature until all components are fully dissolved.

-

-

Impregnation:

-

Immerse the glass fiber cloth in the prepared varnish.

-

Pass the impregnated cloth through a set of rollers to ensure uniform resin content and remove excess varnish.

-

-

B-Staging (Prepreg Formation):

-

Dry the impregnated cloth in a vertical or horizontal oven at 150-170°C for 3-10 minutes to partially cure the resin and remove the solvent. The resulting prepreg should be tack-free at room temperature.

-

-

Lamination:

-

Cut the prepreg sheets to the desired dimensions.

-

Stack the desired number of prepreg sheets between two layers of copper foil.

-

Place the stack in a hydraulic press.

-

Press at a temperature of 180-200°C and a pressure of 20-40 kg/cm ² for 90-120 minutes.

-

-

Post-Curing:

-

To enhance the glass transition temperature and ensure complete curing, post-cure the laminate in an oven at 200-220°C for 2-4 hours.

-

Thermal Analysis Protocols

Instrument: A calibrated Differential Scanning Calorimeter.

Procedure for Cure Kinetics:

-

Accurately weigh 5-10 mg of the uncured resin-hardener mixture into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from room temperature to 300°C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).[4]

-

Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction. The total heat of curing (ΔH) is determined by integrating the area under the exotherm.

Procedure for Glass Transition Temperature (Tg):

-

Use a sample of the fully cured material (5-10 mg).

-

Place the sample in an aluminum DSC pan and seal it.

-

Heat the sample from room temperature to a temperature above the expected Tg (e.g., 250°C) at a heating rate of 10-20 °C/min under a nitrogen atmosphere.

-

Cool the sample back to room temperature.

-

Reheat the sample at the same heating rate. The Tg is determined from the midpoint of the step change in the baseline of the second heating scan.[5]

Instrument: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Accurately weigh 10-15 mg of the cured material into a TGA crucible.[6]

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to 800°C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50-100 mL/min).[7][8]

-

Record the sample weight as a function of temperature.

-

The thermal stability is typically reported as the temperature at which 5% weight loss occurs (Td5). The residual weight at 800°C indicates the char yield.

Visualizations

Caption: Curing pathway of this compound.

Caption: Experimental workflow for laminate fabrication.

Caption: Logical relationship of properties.

References

- 1. xrfscientific.com [xrfscientific.com]

- 2. uotechnology.edu.iq [uotechnology.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. epotek.com [epotek.com]

- 6. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 7. electronics.org [electronics.org]

- 8. researchgate.net [researchgate.net]

Application of 4,4'-Bis(2,3-epoxypropoxy)biphenyl in Advanced Composites: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4,4'-Bis(2,3-epoxypropoxy)biphenyl in the formulation of advanced composite materials. This high-performance epoxy resin is distinguished by its rigid biphenyl backbone, which imparts exceptional thermal stability and mechanical strength to cured composites, making it a material of interest for demanding applications in the aerospace, automotive, and electronics industries.

Introduction

This compound is a solid epoxy resin synthesized from 4,4'-biphenol and epichlorohydrin. Its molecular structure, featuring a central biphenyl unit, provides a significant increase in glass transition temperature (Tg) and enhanced mechanical properties compared to conventional bisphenol A based epoxy resins. When cured with appropriate hardeners, it forms a densely cross-linked network, resulting in a composite matrix with superior performance characteristics. This document outlines the synthesis of the epoxy resin, a detailed curing protocol with a common aromatic amine hardener, and the expected material properties of the resulting composite.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the etherification of 4,4'-biphenol with epichlorohydrin, followed by a ring-closing reaction.[1]

Experimental Protocol: Synthesis

Materials:

-

4,4'-Biphenol

-

Epichlorohydrin (in 16-25 fold weight excess to 4,4'-biphenol)[1]

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 1% by weight of 4,4'-biphenol)[1]

-

Solid sodium hydroxide or potassium hydroxide

-

Non-polar organic solvent (e.g., toluene)

-

Deionized water

Procedure:

-

Ring-Opening Etherification:

-

In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge 4,4'-biphenol and an excess of epichlorohydrin.

-

Add the phase-transfer catalyst to the mixture.

-

Heat the reaction mixture to 70-100°C under a nitrogen atmosphere and stir for 3-10 hours.[1]

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) until the 4,4'-biphenol content is less than 0.5%.[1]

-

Once the reaction is complete, remove the excess epichlorohydrin by vacuum distillation.[1]

-

-

Ring-Closing Reaction:

-

To the crude product from the previous step, add a non-polar organic solvent.

-

Gradually add solid sodium hydroxide or potassium hydroxide powder in three portions while maintaining the temperature at 80°C and continue the reaction for 1 hour.[1]

-

Increase the temperature to reflux and remove the water generated during the reaction using a Dean-Stark trap or a similar water-separation technique. This drives the equilibrium towards the product.[1]

-

Continue the reflux for 5-11 hours, monitoring the reaction by HPLC until the product content is greater than 99%.[1]

-

Cool the reaction mixture and wash with tap water and then deionized water to remove the catalyst and inorganic salts.[1]

-

Cool the organic layer to precipitate the product.

-

Isolate the solid product by filtration and dry under vacuum to yield this compound.

-

Expected Product Characteristics:

Curing of this compound for Advanced Composites

Aromatic diamines are commonly used as curing agents for biphenyl-type epoxy resins to achieve high thermal stability. 4,4'-Diaminodiphenylmethane (DDM) is a frequently used hardener. The curing process involves the ring-opening reaction of the epoxy groups with the amine groups, leading to a three-dimensional cross-linked network.

Experimental Protocol: Curing with 4,4'-Diaminodiphenylmethane (DDM)

Materials:

-

This compound resin

-

4,4'-Diaminodiphenylmethane (DDM) hardener

-

Solvent (if necessary, for viscosity reduction, e.g., acetone)

-

Mold release agent

-

Composite reinforcement (e.g., carbon fiber, glass fiber)

Procedure:

-

Stoichiometric Calculation:

-

Determine the stoichiometric ratio of the epoxy resin to the amine hardener based on their respective equivalent weights. The amine hydrogen equivalent weight (AHEW) of DDM is 49.5 g/eq. The epoxy equivalent weight (EEW) of this compound can be calculated from its molecular weight (298.33 g/mol ) and functionality (2), resulting in an EEW of approximately 149.17 g/eq.

-

The required amount of DDM per 100 parts of resin (phr) can be calculated as: phr = (AHEW / EEW) * 100.

-

-

Mixing:

-

Preheat the this compound resin to a temperature above its melting point (e.g., 160-170°C) to reduce its viscosity.

-

Melt the DDM hardener (melting point ~90°C) separately.

-

Add the molten DDM to the molten epoxy resin and mix thoroughly until a homogeneous mixture is obtained. If using a solvent, dissolve both components in the solvent before mixing.

-

If fabricating a composite, this mixture is then used to impregnate the reinforcing fibers (e.g., via hand lay-up, resin transfer molding).

-

-

Curing Cycle:

-

Pour the resin-hardener mixture into a preheated mold treated with a release agent.

-

A typical curing cycle involves a multi-step process to control the reaction kinetics and minimize internal stresses:

-

Initial cure at a moderate temperature, for example, 130°C for 30 minutes.[2]

-

Ramp up the temperature to a higher curing temperature, for instance, 180°C.

-

Hold at 180°C for an extended period, typically 2-3 hours, to ensure a high degree of cross-linking.[2]

-

A post-curing step at a temperature above the glass transition temperature (e.g., 200°C) for 2 hours can be employed to further enhance the network completion and thermal stability.

-

-

Logical Workflow for Composite Fabrication

Caption: Workflow for fabricating advanced composites.

Properties of Cured this compound Based Composites

The properties of the final composite are highly dependent on the specific curing agent, curing cycle, and the type and volume fraction of the reinforcement. The following tables summarize typical properties for composites based on biphenyl epoxy resins.

Mechanical Properties

| Property | Typical Value Range | Test Method |

| Flexural Strength | 95 - 152 MPa[3] | Three-point bending (e.g., ASTM D790) |

| Flexural Modulus | 1.7 - 2.7 GPa[3] | Three-point bending (e.g., ASTM D790) |

| Tensile Strength | ~99 MPa (for a similar liquid crystal epoxy) | ASTM D638 |

| Impact Strength | - | Izod/Charpy Impact Test (e.g., ASTM D256) |

Thermal Properties

| Property | Typical Value Range | Test Method |

| Glass Transition Temperature (Tg) | 128 - 266 °C[3][4] | DSC or DMA |

| 5% Weight Loss Temperature (Td5) | > 300 °C[3] | TGA |

| Char Yield at 800 °C (in N2) | - | TGA |

| Coefficient of Thermal Expansion (CTE) | - | TMA or Dilatometry |

Characterization Protocols

Differential Scanning Calorimetry (DSC)

Purpose: To determine the glass transition temperature (Tg) and analyze the curing kinetics. Protocol:

-

Sample Preparation: A small amount of the uncured resin/hardener mixture (5-10 mg) is sealed in an aluminum DSC pan. For cured samples, a small piece of the composite is used.

-

Heating Rate: A typical heating rate is 10 K/min.[1]

-

Atmosphere: The analysis is conducted under a nitrogen atmosphere with a flow rate of 50 mL/min.[1]

-

Temperature Program: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 300°C). For cured samples, a second heating scan is often performed to obtain a clear glass transition.

Thermogravimetric Analysis (TGA)

Purpose: To evaluate the thermal stability and decomposition behavior of the cured composite. Protocol:

-

Sample Preparation: A small piece of the cured composite (10-20 mg) is placed in a TGA pan.

-

Heating Rate: A typical heating rate is 10 or 20 °C/min.[1]

-

Atmosphere: The analysis is performed under a nitrogen or air atmosphere with a typical flow rate of 50-60 cm³/min.[1]

-

Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 800°C) to observe the complete degradation profile.

Dynamic Mechanical Analysis (DMA)

Purpose: To determine the viscoelastic properties of the cured composite, including the storage modulus (E'), loss modulus (E''), and tan delta, from which the glass transition temperature (Tg) can also be determined. Protocol:

-

Sample Preparation: A rectangular specimen of the cured composite with defined dimensions is prepared.

-

Test Mode: A three-point bending or tensile mode is commonly used.

-

Frequency: A typical frequency for the oscillating load is 1 Hz.

-

Temperature Program: The sample is subjected to a controlled temperature ramp (e.g., 3°C/min) through the glass transition region.[5]

Signaling Pathway of Curing and Property Enhancement

Caption: Curing mechanism and property enhancement pathway.

Safety Precautions

-

Epoxy resins and amine hardeners can be skin and respiratory sensitizers. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

-

High-temperature curing should be performed in a suitable oven with proper exhaust ventilation.

These application notes and protocols provide a foundational guide for the use of this compound in advanced composites. Researchers are encouraged to optimize the synthesis and curing parameters for their specific applications and reinforcement systems to achieve the desired material performance.

References

- 1. CN102030726A - Preparation method of 4,4'-biphenol diglycidyl ether - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanical Properties of Bisacryl-, Composite-, and Ceramic-resin Restorative Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 4,4'-Bis(2,3-epoxypropoxy)biphenyl in Advanced Polymer Synthesis

Introduction

4,4'-Bis(2,3-epoxypropoxy)biphenyl is a diepoxide compound utilized as a high-performance crosslinking agent and monomer in the synthesis of epoxy resins.[1] Its defining feature is the rigid biphenyl backbone, which imparts significant improvements to the resulting polymer network.[1] This structure enhances mechanical strength, thermal stability, and chemical resistance, making it an invaluable component for materials in demanding applications such as the aerospace, automotive, and electronics industries.[1] The two highly reactive epoxy groups enable the formation of a dense, three-dimensional polymer network through ring-opening polymerization with various curing agents.[1]

Mechanism of Action: Crosslinking